Cas no 1806213-06-8 (4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine)

4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine structure
1806213-06-8 structure
Product name:4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine
CAS No:1806213-06-8
MF:C8H8F5N3O
MW:257.160638809204
CID:4930624

4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H8F5N3O/c9-6(10)5-4(15)1-3(2-14)16-7(5)17-8(11,12)13/h1,6H,2,14H2,(H2,15,16)
    • InChI Key: PGMFWBRDYCIACD-UHFFFAOYSA-N
    • SMILES: FC(C1=C(N=C(CN)C=C1N)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Topological Polar Surface Area: 74.2
  • XLogP3: 1.2

4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022002995-500mg
4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine
1806213-06-8 97%
500mg
$1,078.00 2022-03-31
Alichem
A022002995-1g
4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine
1806213-06-8 97%
1g
$1,764.00 2022-03-31

4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine Related Literature

Additional information on 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine

Introduction to 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine (CAS No. 1806213-06-8)

4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine, identified by its CAS number 1806213-06-8, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a family of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its multiple functional groups, make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The molecular structure of 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine incorporates several key substituents that contribute to its unique chemical properties. The presence of an amino group at the 4-position, an aminomethyl group at the 6-position, a difluoromethyl group at the 3-position, and a trifluoromethoxy group at the 2-position creates a complex interplay of electronic and steric effects. These substituents not only influence the reactivity of the molecule but also play a crucial role in determining its biological efficacy.

In recent years, there has been growing interest in pyridine derivatives due to their potential as pharmacophores in various therapeutic areas. The combination of fluorinated groups in this compound, such as the difluoromethyl and trifluoromethoxy moieties, is particularly noteworthy. Fluorochemicals are extensively used in medicinal chemistry because they can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The incorporation of these groups into 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine suggests that it may exhibit enhanced bioavailability and target specificity compared to its non-fluorinated counterparts.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to design novel derivatives with tailored properties. For instance, the amino and aminomethyl groups can be used for coupling reactions with other pharmacophores, while the difluoromethyl and trifluoromethoxy groups can serve as anchors for further modifications. This versatility makes 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine an invaluable asset in synthetic drug discovery.

Recent advancements in computational chemistry have also highlighted the importance of fluorinated pyridines in drug design. Molecular modeling studies have demonstrated that these compounds can exhibit favorable interactions with biological targets, including enzymes and receptors. The electronic properties imparted by the fluorine atoms can lead to stronger binding affinities and improved selectivity. For example, computational analyses have shown that the difluoromethyl group can enhance hydrophobic interactions, while the trifluoromethoxy group can increase dipole moment and thus stabilize charged interactions within a protein binding site.

The pharmacological potential of 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine has not been fully explored yet, but preliminary studies suggest that it may have applications in several therapeutic areas. Pyridine derivatives have been investigated for their roles in anticancer, anti-inflammatory, and antimicrobial therapies. The structural features of this compound suggest that it could interact with various biological pathways, making it a candidate for multitargeted drug development.

In particular, the combination of an amino group and an aminomethyl group provides opportunities for interaction with nucleophilic sites on biological targets. This could be particularly relevant in designing inhibitors of enzyme-catalyzed reactions or modulators of protein-protein interactions. Additionally, the fluorinated groups may enhance cell membrane penetration and metabolic stability, which are critical factors for drug efficacy.

The synthesis of 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine represents a significant challenge due to the complexity of its structure. However, recent advances in synthetic methodologies have made it more feasible to construct such molecules efficiently. Techniques such as cross-coupling reactions, fluorination methods, and protecting group strategies have been instrumental in achieving high yields and purity levels. These advancements not only facilitate the production of this compound but also open up new avenues for its derivative synthesis.

The industrial relevance of this compound cannot be overstated. As pharmaceutical companies continue to seek innovative molecules for therapeutic applications, compounds like 4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine provide valuable starting points for drug development programs. The ability to modify its structure allows for fine-tuning of its pharmacological properties, making it adaptable to various therapeutic needs.

In conclusion,4-Amino-6-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine (CAS No. 1806213-06-8) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further exploration in synthetic chemistry and drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.

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